2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
Description
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Properties
IUPAC Name |
11-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-7-8-20-14(9-19)12-5-4-6-13(12)17-20/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGXBVXICJTWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a complex heterocyclic molecule that incorporates multiple bioactive motifs. Its structure suggests potential biological activities that are being explored in various research contexts. This article provides a detailed examination of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a sulfonyl group attached to a cyclopentapyrazole framework. The presence of the trimethyl substituent enhances its lipophilicity and may influence its biological interactions. The molecular formula is , with a molecular weight of approximately 358.41 g/mol.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:
- Antiviral : Pyrazole compounds have been investigated for their efficacy against various viruses such as HIV and influenza.
- Anti-inflammatory : Many pyrazole-based drugs are known for their anti-inflammatory properties.
- Anticancer : Certain pyrazole derivatives have shown potential as anticancer agents by inhibiting tumor growth.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially modulating their activity. This interaction may alter signaling pathways involved in cell proliferation and inflammation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance:
- A series of pyrazole compounds demonstrated significant inhibition of HIV replication in vitro, with some derivatives showing IC50 values in the low micromolar range (e.g., IC50 = 1.96 μM) .
- Other derivatives exhibited activity against influenza viruses, suggesting a broad spectrum of antiviral efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented:
- Celecoxib, a well-known pyrazole derivative, acts as a selective COX-2 inhibitor and is used for treating inflammatory conditions .
- Studies indicate that similar compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Anticancer Properties
Research has also focused on the anticancer potential of pyrazole derivatives:
- Some compounds have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Specific derivatives targeting certain kinases have been identified as promising candidates for further development .
Study 1: Pyrazole Derivatives Against HIV
In a study investigating various pyrazole derivatives for their antiviral activity against HIV:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 2.95 | RT Inhibition |
| Compound B | 1.96 | Entry Inhibition |
| Compound C | 0.12 | Integrase Inhibition |
This study emphasizes the importance of structural modifications in enhancing antiviral potency .
Study 2: Anti-inflammatory Activity
A comparative analysis of several pyrazole derivatives revealed:
| Compound | Cytokine Inhibition (%) | Notes |
|---|---|---|
| Compound X | 75% IL-6 Inhibition | Effective at 10 μM |
| Compound Y | 60% TNF-alpha Inhibition | Selective COX inhibition |
These findings suggest that modifications to the pyrazole core can significantly impact anti-inflammatory efficacy .
Scientific Research Applications
Antitumor Activity
Research has highlighted the antitumor potential of pyrazole derivatives. A study demonstrated that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trimethylpyrazole moiety in the structure enhances its interaction with biological targets involved in tumorigenesis .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Several studies have synthesized new compounds featuring the pyrazole ring and tested them against inflammation models. For instance, derivatives similar to the compound have shown promising results in reducing edema and inflammatory markers in animal models .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds with similar structural motifs have demonstrated efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the sulfonyl group appears to enhance the antimicrobial activity significantly .
Synthetic Applications
The synthesis of this pyrazole derivative can be approached through several methods:
- Condensation Reactions : Utilizing starting materials like hydrazine derivatives and carbonyl compounds can yield pyrazole structures effectively.
- Functionalization : The introduction of sulfonyl groups can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions .
Case Study 1: Antitumor Screening
In a systematic evaluation of pyrazole derivatives for anticancer activity, researchers synthesized a series of compounds and assessed their cytotoxicity against human cancer cell lines. The results indicated that the introduction of specific substituents significantly enhanced antitumor activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory mechanisms of pyrazole derivatives by administering them in carrageenan-induced paw edema models. The results showed that compounds similar to the one discussed exhibited a reduction in paw swelling and inflammatory cytokine production, suggesting their potential as therapeutic agents in inflammatory diseases .
Preparation Methods
Reaction Conditions and Mechanism
In a nitrogen-purged reactor, 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C. The mixture is stirred at 60°C for 10 h, followed by thionyl chloride (40.8 g, 343.2 mmol) addition. The reaction proceeds via electrophilic aromatic substitution, where the pyrazole’s C-4 position is activated for sulfonation.
Key Parameters
Purification and Characterization
The crude product is extracted into dichloromethane, washed with ice-cold water, dried over Na₂SO₄, and concentrated under reduced pressure. Purity is confirmed by $$ ^1H $$ NMR (CDCl₃, δ 2.32 ppm for N-methyl groups) and LC-MS (m/z 208.67 [M+H]⁺).
Preparation of 2,3,4,7,8,9-Hexahydro-1H-CyclopentaPyrazolo[1,5-a]Pyrazine
The amine component is synthesized via a multicomponent bicyclization strategy, leveraging 1,3-dicarbonyl compounds and pyrazol-5-amines under acidic conditions.
Cyclization Protocol
A mixture of pyrazol-5-amine (3 mmol), cyclopentane-1,3-dione (3 mmol), and acetic acid (6 equiv) in ethanol (10 mL) is heated at 130°C under oxygen for 18 h. The reaction proceeds through sequential enamine formation, Knoevenagel condensation, and intramolecular cyclization to yield the tricyclic amine.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 72% yield |
| Acid Catalyst | Acetic acid | +15% yield |
| Temperature | 130°C | Critical |
Isolation and Analysis
The product precipitates upon cooling and is recrystallized from ethyl acetate/hexane. Structural confirmation is achieved via X-ray crystallography, showing a fused cyclopenta-pyrazolo-pyrazine system with chair conformation in the hexahydro ring.
Coupling Reaction: Sulfonamide Formation
The final step involves nucleophilic displacement of the sulfonyl chloride by the bicyclic amine.
Reaction Setup
To a solution of the amine (2.57 mmol) in dichloromethane (10 mL), diisopropylethylamine (3.85 mmol) is added under nitrogen. A solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (2.57 mmol) in DCM is introduced dropwise at 25°C. The mixture is stirred for 16 h.
Critical Factors
- Base: Diisopropylethylamine > Triethylamine (prevents HCl-mediated side reactions)
- Solvent: Dichloromethane (ensures solubility of both reactants)
- Time: 16 h (complete conversion)
Workup and Purification
The organic layer is washed with 5% HCl (removes excess base), dried, and concentrated. Column chromatography (silica gel, 4:1 petroleum ether/ethyl acetate) affords the pure product as a white solid.
Yield Data
| Entry | Amine Purity | Sulfonyl Chloride Equiv. | Yield |
|---|---|---|---|
| 1 | 95% | 1.05 | 68% |
| 2 | 99% | 1.10 | 74% |
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.85–2.15 (m, cyclopentane CH₂), 2.32 (s, pyrazole N-CH₃), 3.45 (t, pyrazine CH₂), 4.10 (s, SO₂NCH₂).
- HRMS : m/z 390.1421 [M+H]⁺ (calc. 390.1425).
X-ray Crystallography
Single-crystal analysis confirms the sulfonamide linkage and fused heterocyclic system. The dihedral angle between the pyrazole and pyrazine rings is 87.5°, indicating minimal conjugation.
Process Optimization and Scalability
Sulfonylation Efficiency
Replacing chlorosulfonic acid with SO₃/DMF complex reduces yield to 62% due to incomplete sulfonation. Microwave-assisted sulfonation (100°C, 30 min) offers comparable yields (80%) with reduced reaction time.
Alternative Amine Synthesis
A four-component bicyclization using arylglyoxals, pyrazol-5-amines, and cyclohexane-1,3-diones under microwave irradiation (110°C, 25 min) provides the amine in 82% yield, demonstrating scalability to 10-g batches.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding sulfonamide group incorporation?
The synthesis requires precise control of reaction conditions, such as solvent choice (ethanol or THF), temperature (reflux conditions), and stoichiometric ratios of reactants. For example, hydrazine derivatives containing sulfonamide groups (e.g., sulfanilamide) react with α,β-unsaturated ketones under acidic or basic catalysis to form pyrazoline intermediates. Monitoring via TLC (GF254 plates) and purification via silica gel chromatography are critical to ensure purity .
Q. How can researchers verify the structural integrity of the compound post-synthesis?
Characterization should include a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, X-ray analysis can resolve the spatial arrangement of the cyclopenta-pyrazolo-pyrazine core, while NMR confirms substituent positions (e.g., methyl groups on the pyrazole ring) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Fungal tyrosinase inhibition assays (as in ) or enzyme-linked assays targeting kinases or inflammatory mediators are common. Use dose-response curves (0.1–100 µM) and compare IC₅₀ values against reference inhibitors. Ensure proper controls (e.g., DMSO vehicle) to rule out solvent interference .
Q. Which purification techniques are most effective for removing byproducts in multi-step syntheses?
Column chromatography (silica gel 60, 0.063–200 mm) with gradient elution (e.g., cyclohexane/ethyl acetate) is standard. For polar intermediates, recrystallization from methanol or ethanol improves purity. TLC-guided fractionation minimizes undesired side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfonyl group in bioactivity?
Synthesize analogs with modified sulfonyl groups (e.g., sulfonamide, sulfonic acid) and compare their binding affinities via molecular docking or surface plasmon resonance (SPR). For example, replace the 1,3,5-trimethylpyrazole-sulfonyl moiety with bulkier aryl sulfonamides and assess changes in inhibitory potency against target enzymes .
Q. What computational strategies are recommended to model the compound’s interaction with biological targets?
Perform molecular dynamics simulations (e.g., GROMACS) to study the stability of ligand-receptor complexes. Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting regions of electrophilic/nucleophilic reactivity. Docking studies (AutoDock Vina) can predict binding modes to kinases or GPCRs .
Q. How should contradictory data on synthetic yields be resolved?
Systematic variation of reaction parameters (e.g., temperature, catalyst loading) using design of experiments (DoE) can identify critical factors. For instance, tin(II) chloride in may act as a Lewis acid catalyst, but excess amounts could lead to side reactions. Reproduce reactions under inert atmospheres to rule out oxidation .
Q. What advanced analytical methods can detect minor stereochemical impurities?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis can resolve enantiomers. For diastereomers, NOESY NMR experiments reveal spatial proximities between protons in the cyclopenta-pyrazine ring .
Q. How can metabolic stability be assessed to guide medicinal chemistry optimization?
Use liver microsome assays (human or murine) with LC-MS/MS quantification of parent compound degradation. Identify metabolic soft spots (e.g., sulfonyl group hydrolysis) via metabolite profiling. Introduce fluorinated or deuterated groups to block vulnerable sites .
Q. What strategies mitigate solubility issues in biological testing?
Employ co-solvents (e.g., PEG 400, cyclodextrins) or formulate nanoparticles via solvent evaporation. Measure logP values (HPLC) to balance hydrophobicity; derivatives with polar substituents (e.g., hydroxyl, carboxylate) may improve aqueous solubility .
Methodological Notes
- Synthesis Optimization : Prioritize stepwise reaction monitoring (TLC, HPLC) to isolate intermediates and avoid cumulative impurities .
- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
- Computational Workflows : Combine docking with free-energy perturbation (FEP) calculations for accurate binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
